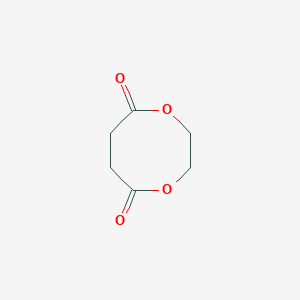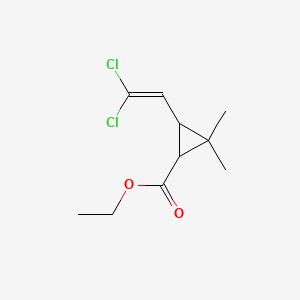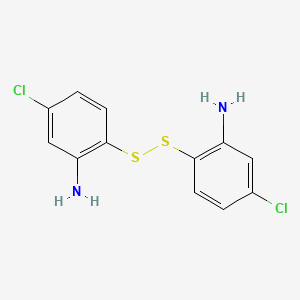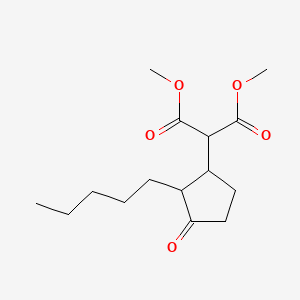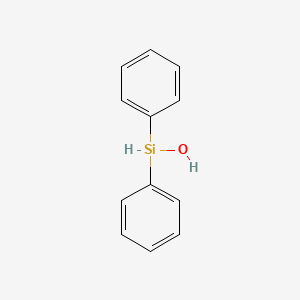
Hydroxy(diphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(diphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups and a hydroxyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxy(diphenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of diphenylsilane with water or alcohols under the influence of a catalyst. This reaction typically requires a platinum-based catalyst to facilitate the addition of the hydroxyl group to the silicon atom .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of dichlorodiphenylsilane. This process includes the reaction of dichlorodiphenylsilane with water, leading to the formation of this compound and hydrochloric acid as a byproduct . The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as platinum or palladium are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Hydroxy(diphenyl)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hydroxy(diphenyl)silane involves its ability to form strong bonds with oxygen and other electronegative elements. This property makes it an effective reducing agent and a versatile intermediate in various chemical reactions. The silicon atom in this compound can form hypervalent intermediates, which facilitate dual activation of both the hydroxyl group and the silicon center .
Comparación Con Compuestos Similares
Diphenylsilane: Lacks the hydroxyl group, making it less reactive in certain types of chemical reactions.
Triphenylsilane: Contains an additional phenyl group, which alters its reactivity and applications.
Phenylsilane: Has only one phenyl group, making it less sterically hindered and more reactive in hydrosilylation reactions.
Uniqueness: Hydroxy(diphenyl)silane is unique due to the presence of both phenyl groups and a hydroxyl group, which provides a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
5906-79-6 |
|---|---|
Fórmula molecular |
C12H11OSi |
Peso molecular |
199.30 g/mol |
Nombre IUPAC |
hydroxy(diphenyl)silane |
InChI |
InChI=1S/C12H11OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Clave InChI |
NYMPGSQKHIOWIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



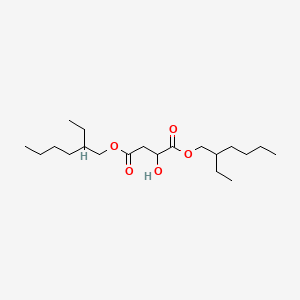
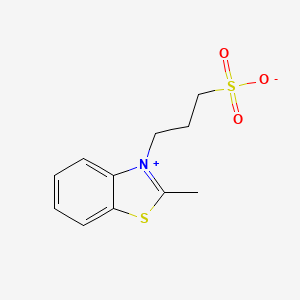
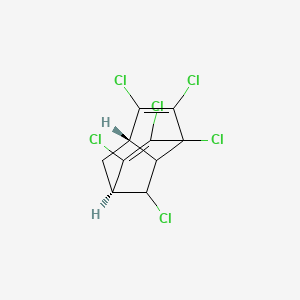

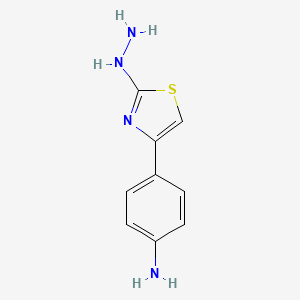
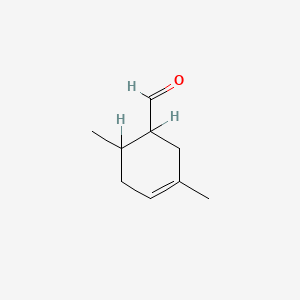
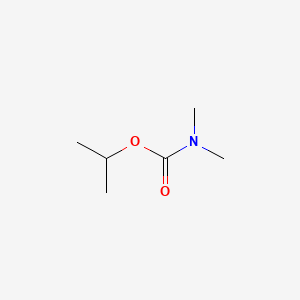
![Bicyclo[2.2.1]heptane-2-methanol, 3-methyl-](/img/structure/B1606414.png)
